ATN-161

Description

Structure

3D Structure

Properties

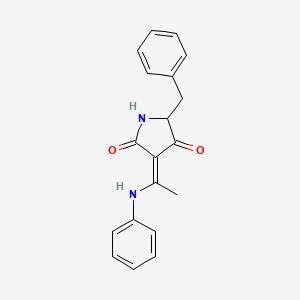

IUPAC Name |

2-benzyl-3-hydroxy-4-(C-methyl-N-phenylcarbonimidoyl)-1,2-dihydropyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13(20-15-10-6-3-7-11-15)17-18(22)16(21-19(17)23)12-14-8-4-2-5-9-14/h2-11,16,22H,12H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXKJZIDPGITHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=CC=C1)C2=C(C(NC2=O)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33016-12-5 | |

| Record name | TN 16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033016125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33016-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 33016-12-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione: Synthesis, Potential Biological Activities, and Research Workflows

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The specific molecule, 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione, is not extensively described in the currently available scientific literature. This guide, therefore, presents a detailed overview based on closely related analogues and established synthetic methodologies for the pyrrolidine-2,4-dione scaffold. The experimental protocols, data, and potential biological activities are extrapolated from published research on similar compounds.

Core Structure and Significance

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its five-membered heterocyclic structure provides a three-dimensional framework that is ideal for creating molecules with specific spatial orientations to interact with biological targets.[3] The pyrrolidine-2,4-dione core, in particular, is a versatile template for the development of novel therapeutic agents. The substituents at the 1, 3, and 5 positions can be readily modified to tune the compound's physicochemical properties and biological activity.

The target molecule, 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione , combines several key structural features:

-

Pyrrolidine-2,4-dione: A heterocyclic core known for a range of biological activities.

-

5-benzyl group: This lipophilic group can influence the compound's interaction with hydrophobic pockets in target proteins.

-

3-(1-Anilinoethylidene) group: This enamine-like side chain can participate in hydrogen bonding and other non-covalent interactions, and its conformation can be crucial for target binding.

Proposed Synthesis

While a specific protocol for 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione is not available, a plausible synthetic route can be designed based on established methods for analogous compounds. A common approach involves the condensation of a β-ketoester with an amine and an aldehyde, followed by cyclization and subsequent modification.

A potential synthetic pathway is outlined below. This multi-step synthesis would begin with the formation of a 3-acetyl-5-benzylpyrrolidine-2,4-dione intermediate, followed by a condensation reaction with aniline.

Experimental Protocol: Proposed Synthesis of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione

Step 1: Synthesis of 3-acetyl-5-benzylpyrrolidine-2,4-dione (Intermediate A)

This step can be adapted from the synthesis of similar 3-acyl-pyrrolidine-2,4-diones.

-

Materials: N-benzylglycine ethyl ester, ethyl acetoacetate, sodium ethoxide, dry ethanol, diethyl ether, hydrochloric acid.

-

Procedure:

-

To a solution of sodium ethoxide (prepared from sodium in dry ethanol), add N-benzylglycine ethyl ester and ethyl acetoacetate at room temperature under an inert atmosphere.

-

Stir the reaction mixture at reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure Intermediate A.

-

Step 2: Synthesis of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione (Target Compound)

This step involves a condensation reaction between the acetyl group of Intermediate A and aniline.

-

Materials: Intermediate A, aniline, glacial acetic acid, toluene.

-

Procedure:

-

Dissolve Intermediate A and a slight excess of aniline in toluene.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the target compound.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

-

Quantitative Data from Analogous Compounds

As no specific data for the target molecule is available, the following table summarizes quantitative data for structurally related pyrrolidine-2,4-dione and pyrrolidine-2,3-dione derivatives to illustrate the potential biological activities of this class of compounds.

| Compound Class | Biological Activity | Quantitative Data (Example) | Reference |

| 3-(1-Hydroxyethylidene)-5-substituted-pyrrolidine-2,4-diones | Herbicidal | EC50 = 72.7 mg/L (against Echinochloa crusgalli) | [4] |

| 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones | Anti-inflammatory (NO inhibition) | IC50 = 43.69 ± 5.26 µM | [5] |

| Pyrrolidine-2,5-dione derivatives | Anticancer (Aromatase inhibition) | IC50 = 23.8 ± 4.6 µM | [1] |

| Thiazolidine-2,4-dione derivatives (related scaffold) | PTP1B inhibition (Antidiabetic) | IC50 = 7.31 µM | [3] |

| Thiazolidine-2,4-dione derivatives (related scaffold) | Antimicrobial (against A. niger) | MIC = 7.3 µM | [6] |

Potential Biological Activities and Signaling Pathways

Based on the activities of related compounds, 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione could be investigated for a range of therapeutic applications. The enamine moiety and the pyrrolidine-2,4-dione core are known to interact with various enzymes and receptors.

Potential Therapeutic Areas:

-

Anticancer: Many heterocyclic compounds, including pyrrolidine derivatives, exhibit anticancer activity through mechanisms such as enzyme inhibition (e.g., aromatase, kinases) or induction of apoptosis.

-

Anti-inflammatory: The observed nitric oxide (NO) inhibition by similar compounds suggests potential as anti-inflammatory agents.[5] This could involve the modulation of inflammatory pathways such as the NF-κB signaling cascade.

-

Antimicrobial: The pyrrolidine scaffold is present in several antimicrobial agents. The target compound could be screened against a panel of bacterial and fungal strains.

-

Antidiabetic: The structural similarity to thiazolidinediones, a class of antidiabetic drugs, suggests that it could be explored for activity against targets like PTP1B.[3]

Mandatory Visualizations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

General Biological Screening Workflow

Caption: A general workflow for the biological evaluation of the synthesized compound.

Conclusion

While 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione remains a novel compound, the rich chemistry and diverse biological activities of the pyrrolidine-2,4-dione scaffold suggest that it is a promising candidate for further investigation in drug discovery programs. The proposed synthetic route is feasible based on established methodologies, and a structured biological evaluation could uncover its therapeutic potential. This guide provides a foundational framework for researchers to embark on the synthesis and exploration of this and other related novel chemical entities.

References

- 1. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation and in silico studies of 5-(3-methoxybenzylidene)thiazolidine-2,4-dione analogues as PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches [beilstein-journals.org]

- 6. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for the physicochemical properties of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione are not extensively available in peer-reviewed literature. This guide provides a comprehensive framework of the essential properties to be determined and the detailed experimental protocols for their measurement, which are critical for research and development.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical parameters for 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione that are critical for its development as a potential therapeutic agent. This table is intended to be populated with experimentally determined data.

| Property | Value | Method | Notes |

| Molecular Formula | TBD | - | C₁₉H₁₈N₂O₂ |

| Molecular Weight | TBD | - | 318.36 g/mol |

| Melting Point (°C) | TBD | TBD | Provides an indication of purity. A sharp melting point range is indicative of a pure compound. |

| Aqueous Solubility (µg/mL) | TBD | TBD | Crucial for formulation and bioavailability. Should be determined at various pH values. |

| pKa | TBD | TBD | Indicates the ionization state of the molecule at different pH values, which affects solubility, absorption, and target binding. |

| LogP | TBD | TBD | The logarithm of the partition coefficient between n-octanol and water, indicating the lipophilicity of the compound. |

| Appearance | TBD | - | Physical state and color. |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are provided below.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid. Impurities typically depress and broaden the melting point range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dried, powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure: a. A preliminary rapid heating is performed to determine an approximate melting point. b. For an accurate measurement, the apparatus is preheated to a temperature about 10-15°C below the approximate melting point. c. The capillary tube is inserted, and the temperature is increased at a rate of 1-2°C per minute. d. The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point) are recorded to define the melting range.[1][2][3][4]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences the absorption and distribution of a drug candidate.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of purified water (or a specific buffer) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6][7][8]

-

Replicates: The experiment should be performed in triplicate to ensure accuracy.

pKa Determination

The pKa is the negative logarithm of the acid dissociation constant and is a measure of the strength of an acid in solution. For a drug molecule with acidic or basic functional groups, the pKa determines the extent of ionization at a given pH.

Methodology: Potentiometric Titration

-

Sample Preparation: A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.[9][10][11][12][13]

LogP Determination

LogP, the logarithm of the partition coefficient, is a measure of a compound's lipophilicity and its ability to cross cell membranes.

Methodology: Shake-Flask Method

-

Solvent System: n-Octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are used as the lipid and aqueous phases, respectively.

-

Procedure: a. A known amount of the compound is dissolved in one of the phases. b. The two phases are combined in a flask in a defined volume ratio. c. The flask is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached. d. The mixture is then centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[14][15][16][17][18]

Alternative Methodology: RP-HPLC Method

A rapid and resource-sparing alternative to the shake-flask method involves using reverse-phase high-performance liquid chromatography (RP-HPLC). The retention time of the compound on a nonpolar stationary phase is correlated with the retention times of a series of reference compounds with known LogP values to estimate the LogP of the test compound.[19][20][21][22][23]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione.

Hypothetical Signaling Pathway: Enzyme Inhibition

Derivatives of pyrrolidine-2,4-dione have been investigated for various biological activities, including as herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The following diagram illustrates a hypothetical mechanism of action for 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione as an enzyme inhibitor, a common mode of action for such heterocyclic compounds.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. westlab.com [westlab.com]

- 4. store.astm.org [store.astm.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. scribd.com [scribd.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. scispace.com [scispace.com]

- 18. youtube.com [youtube.com]

- 19. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. a-robust-viable-and-resource-sparing-hplc-based-logp-method-applied-to-common-drugs - Ask this paper | Bohrium [bohrium.com]

- 21. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

Biological Activity of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione: A Technical Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and potential biological activities of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione. It is important to note that detailed quantitative data and specific experimental protocols for this exact compound are limited in publicly accessible literature, primarily originating from a 1971 study. Therefore, this guide supplements available information with data from closely related pyrrolidine-2,4-dione analogues to provide a broader context for its potential therapeutic applications.

Executive Summary

The compound 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione belongs to the pyrrolidine-2,4-dione class of heterocyclic compounds, a scaffold known for a wide range of pharmacological activities. Historical research has identified this specific molecule as possessing both antitumor and antibacterial properties . This whitepaper consolidates the available information on 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione and provides a broader examination of the therapeutic potential of the pyrrolidine-2,4-dione core, with a focus on anticancer applications. Detailed methodologies for key experimental assays relevant to this class of compounds are also presented, alongside visualizations of potential signaling pathways and experimental workflows.

Core Compound: 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione

The primary investigation into the biological effects of this compound was reported in a 1971 study by Yuki et al. The research highlighted its activity against both cancer cell lines and various bacteria.

Antitumor Activity

The 1971 study reported that 5-substituted 3-(1'-anilinoethylidene)pyrrolidine-2,4-diones, including the benzyl-substituted variant, exhibited antitumor activity. The primary models used were the Ehrlich ascites carcinoma and Yoshida sarcoma , both well-established murine tumor models for screening potential chemotherapeutic agents. Unfortunately, the publicly available abstract does not contain specific quantitative data such as IC50 values or percentage of tumor growth inhibition for 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione.

Antibacterial Activity

The same study also screened the compound for antibacterial effects. The abstract indicates activity against Bacillus subtilis and Staphylococcus, both Gram-positive bacteria, as well as Escherichia coli, a Gram-negative bacterium. This suggests a broad-spectrum antibacterial potential. Specific data on minimum inhibitory concentrations (MIC) are not available in the abstract.

Broader Context: The Pyrrolidine-2,4-dione Scaffold in Drug Discovery

The pyrrolidine-2,4-dione core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities. Modern research has expanded on the early findings, identifying these compounds as potential anticancer, anti-inflammatory, antimicrobial, and antiviral agents.

Anticancer Potential of Pyrrolidine-2,4-dione Derivatives

Recent studies on various pyrrolidine-2,4-dione analogues have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action for these compounds is often multifaceted, but can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Table 1: Representative Anticancer Activity of Pyrrolidine-2,4-dione Analogues

| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC50/Activity | Reference |

| Pyrazoline-substituted pyrrolidine-2,5-diones | MCF7 (Breast), HT29 (Colon) | IC50 = 0.78 µM (MCF7), 0.92 µM (HT29) | [1][2] |

| Spiropyrrolidine-thiazolo-oxindoles | HepG2 (Liver) | IC50 = 0.80 µg/mL | [3] |

| Hybrid pyrrolidinedione-thiazolidinones | Jurkat T-cells (Leukemia) | Induction of apoptosis, low toxicity to normal cells | [4] |

Note: The data presented in this table is for illustrative purposes to demonstrate the potential of the pyrrolidine-2,4-dione scaffold and does not represent data for 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione.

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanism for 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione is not elucidated, compounds with a similar core structure are known to interfere with several key cellular processes in cancer cells. A hypothesized mechanism involves the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.

Caption: Hypothesized apoptotic pathway induced by pyrrolidine-2,4-dione derivatives.

Experimental Protocols

The following are detailed, representative methodologies for the types of assays originally used to characterize the biological activity of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione and for modern in vitro cytotoxicity screening.

In Vivo Antitumor Assay: Ehrlich Ascites Carcinoma (EAC) Model

This protocol describes a general procedure for evaluating the antitumor activity of a compound using the EAC murine model.

-

Animal Model: Swiss albino mice (male, 6-8 weeks old) are used.

-

Tumor Inoculation: EAC cells are propagated in vivo by intraperitoneal (IP) transplantation. For the experiment, each mouse is inoculated with approximately 2 x 10^6 EAC cells via IP injection.

-

Treatment: 24 hours post-inoculation, the mice are divided into treatment and control groups. The test compound, dissolved in a suitable vehicle (e.g., DMSO and saline), is administered daily via IP injection for a period of 9-10 days. The control group receives only the vehicle. A positive control group treated with a standard chemotherapeutic agent (e.g., 5-Fluorouracil) is also included.

-

Monitoring: The body weight of the mice is monitored daily.

-

Endpoint Analysis: After the treatment period, the mice are sacrificed, and the ascitic fluid is collected from the peritoneal cavity. The volume of the ascitic fluid is measured. The number of viable tumor cells is determined using a hemocytometer and trypan blue exclusion assay.

-

Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the number of viable tumor cells in the treated groups to the control group. An increase in the lifespan of the treated animals is also a key parameter.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Antitumor Properties of Anilinoethylidene Pyrrolidinediones and Related Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the antitumor potential of pyrrolidinedione-based compounds, with a specific focus on the anilinoethylidene pyrrolidinedione scaffold. While early research dating back to 1971 indicated the potential of 5-substituted 3-(1'-anilinoethylidene)pyrrolidine-2,4-diones as antineoplastic agents, publicly available, in-depth data on this specific class of compounds is limited.[1] This guide, therefore, broadens its scope to include recent advancements in structurally related pyrrolidinedione derivatives, providing a comprehensive overview of their synthesis, cytotoxic activity, and mechanisms of action. This approach aims to equip researchers with the necessary information to build upon existing knowledge and explore the therapeutic potential of this promising class of compounds.

The Pyrrolidinedione Scaffold in Oncology

The pyrrolidinedione ring system is a prevalent scaffold in medicinal chemistry, recognized for its diverse biological activities.[2][3] In the context of oncology, various derivatives have been synthesized and evaluated, demonstrating significant antiproliferative effects against a range of cancer cell lines.[2] The versatility of the pyrrolidinedione core allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.

Quantitative Antitumor Activity of Pyrrolidinedione Derivatives

Table 1: In Vitro Anticancer Activity of Pyrrolidinedione-Thiazolidinone Hybrids

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 2a | Jurkat | T-cell Leukemia | < 1 |

| HOP-92 | Lung Cancer | 1.43 | |

| NCI-H522 | Lung Cancer | 2.50 | |

| HCC-2998 | Colon Cancer | 3.19 | |

| HCT-116 | Colon Cancer | 4.11 | |

| MDA-MB-231/ATCC | Breast Cancer | 3.16 | |

| BT-549 | Breast Cancer | 3.99 | |

| 2b | Jurkat | T-cell Leukemia | < 1 |

| HOP-92 | Lung Cancer | 1.29 | |

| NCI-H522 | Lung Cancer | 2.11 | |

| HCC-2998 | Colon Cancer | 2.87 | |

| HCT-116 | Colon Cancer | 3.55 | |

| MDA-MB-231/ATCC | Breast Cancer | 2.98 | |

| BT-549 | Breast Cancer | 3.21 |

Data extracted from Finiuk et al. (2022). Compounds 2a and 2b are 1-(4-chlorophenyl)- and 1-(4-hydroxyphenyl)-3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-pyrrolidine-2,5-diones, respectively.[4][5]

Table 2: In Vitro Anticancer Activity of Other Pyrrolidone Derivatives

| Compound Class | Cell Line | Cancer Type | Activity |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 | Lung Cancer | Reduced viability to 28.0% and 29.6% |

| 3-substituted 1,5-diphenylpyrrolidine-2,4-diones | Not specified | Not specified | Devoid of activity |

Data extracted from publications on various pyrrolidone derivatives.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of pyrrolidinedione derivatives, based on published literature.

General Synthesis of Pyrrolidinedione-Thiazolidinone Hybrids

The synthesis of the pyrrolidinedione-thiazolidinone hybrids involves a multi-step process. A general representation of this synthesis is as follows:

-

Synthesis of the Pyrrolidinedione Core: This is often achieved through the condensation of an appropriate amine with a succinic anhydride derivative.

-

Coupling with the Thiazolidinone Moiety: The pyrrolidinedione core is then coupled with a thiazolidinone derivative.

-

Knoevenagel Condensation: The final step typically involves a Knoevenagel condensation with an appropriate aldehyde to introduce the exocyclic double bond and the desired substitution.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Potential Mechanisms of Action and Signaling Pathways

The antitumor activity of pyrrolidinedione derivatives appears to be mediated through the induction of apoptosis. Studies on hybrid pyrrolidinedione-thiazolidinones suggest the involvement of the intrinsic, or mitochondrial, pathway of apoptosis.

Mitochondria-Dependent Apoptosis

Compounds 2a and 2b were found to induce mitochondria-dependent apoptosis in Jurkat T-cells.[4][5] This was evidenced by an increase in the levels of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death.

Caption: Proposed Mitochondria-Dependent Apoptosis Pathway.

Experimental Workflow for Anticancer Drug Discovery

The process of identifying and characterizing novel anticancer agents involves a standardized workflow, from initial synthesis to mechanistic studies.

References

- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and futur… [ouci.dntb.gov.ua]

- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Novel hybrid pyrrolidinedione-thiazolidinones as potential anticancer agents: Synthesis and biological evaluation - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Antimicrobial Promise of 5-Benzylpyrrolidine-2,4-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among the promising candidates, derivatives of the pyrrolidine-2,4-dione core, also known as tetramic acids, have garnered significant attention for their diverse biological activities. This technical guide delves into the antimicrobial potential of a specific subclass, the 5-benzylpyrrolidine-2,4-dione derivatives, providing a comprehensive overview of their activity, underlying mechanisms, and the experimental methodologies crucial for their evaluation.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of pyrrolidine-2,4-dione derivatives has been demonstrated against a range of microbial pathogens. While specific data for a wide array of 5-benzyl substituted analogs remains an active area of research, the broader class of tetramic acids exhibits potent activity, particularly against Gram-positive bacteria. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for related pyrrolidine-2,4-dione derivatives to provide a comparative baseline.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| N-Arylsuccinimide Derivative | Staphylococcus aureus | 32 - 128 | [1] |

| Azo Derivative of Pyrrolidine-2,5-dione | Staphylococcus aureus | 16 - 256 | [1] |

| N-Substituted 3-Acetyltetramic Acids | Gram-positive bacteria (various) | Not specified, but good activity reported | [2] |

| Pyrrolidine-2,4-dione hydrazine/diphenyl ether derivatives | Rhizoctonia solani (fungus) | EC50 of 0.39 for compound 4h | [3][4] |

Deciphering the Mechanism of Action: A Focus on Membrane Disruption

Research into the mode of action of tetramic acid antibacterials has revealed a primary mechanism involving the disruption of the bacterial cell membrane's integrity.[5] A well-characterized example derived from Pseudomonas aeruginosa quorum sensing signals, a 3-acyl-pyrrolidine-2,4-dione, has been shown to dissipate both the membrane potential and the pH gradient of Gram-positive bacteria.[5] This disruption of the proton motive force is a critical blow to cellular energetics, ultimately leading to cell death.

Mechanism of action for tetramic acid derivatives.

Experimental Protocols: A Blueprint for Discovery

The synthesis and evaluation of 5-benzylpyrrolidine-2,4-dione derivatives involve a series of well-defined experimental procedures.

General Synthesis of 5-Benzylidenepyrrolidine-2,4-diones

A common synthetic route involves the Knoevenagel condensation of a pyrrolidine-2,4-dione with a substituted benzaldehyde.

Materials:

-

Pyrrolidine-2,4-dione

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Piperidine (catalyst)

-

Ethanol (solvent)

Procedure:

-

A mixture of pyrrolidine-2,4-dione, the desired substituted benzaldehyde, and a catalytic amount of piperidine is refluxed in ethanol.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Synthesized 5-benzylpyrrolidine-2,4-dione derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of each compound are prepared in MHB in the wells of a 96-well plate.

-

Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Positive (bacteria and broth, no compound) and negative (broth only) controls are included.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

General experimental workflow for synthesis and testing.

Structure-Activity Relationships (SAR): Guiding Rational Design

The antimicrobial activity of 5-benzylpyrrolidine-2,4-dione derivatives is influenced by the nature and position of substituents on the benzyl ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent analogs.

Based on studies of related antifungal pyrrolidine-2,4-dione derivatives, certain trends can be inferred. For instance, the introduction of hydrophobic fragments at the para-position of the phenyl ring, such as fluoro, chloro, or bromo substituents, has been shown to considerably increase antifungal activity.[4] This suggests that lipophilicity plays a significant role in the compound's ability to interact with and penetrate microbial cell membranes.

Key structure-activity relationships.

References

- 1. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-substituted 3-acetyltetramic acid derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Overview of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione and Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific spectroscopic or synthetic data for 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione. The following guide presents data for a closely related analog, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, as a representative example of this class of compounds. The experimental protocols are based on established methodologies for the synthesis of similar pyrrolidine-2,4-dione derivatives.

Spectroscopic Data

The spectroscopic data presented below is for the representative compound, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione . This data is crucial for the structural elucidation and characterization of this class of enaminone-containing heterocycles. The presence of rotamers in solution leads to the doubling of some signals in the NMR spectra.[1][2]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 1.21 | t | 7.0 | CH₂CH₃ |

| 2.02 / 2.08 | s | - | =CCH₃ |

| 2.80 / 2.95 | s | - | NCH₃ |

| 3.41 | m | - | NHCH₂ CH₃ |

| 4.02 / 4.39 | s | - | COCH₂ N |

| 7.01 - 8.20 | m | - | Aryl-H |

| 10.05 / 10.27 | s | - | NH |

| 11.44 / 11.53 | t | 5.6 | NH |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Assignment |

| 15.4 / 15.6 | CH₂CH₃ |

| 16.5 / 16.7 | =CCH₃ |

| 33.9 / 37.9 | NCH₃ |

| 38.1 / 38.2 | NHCH₂ CH₃ |

| 53.0 / 56.2 | COCH₂ N |

| 106.9 / 107.0 | C =C-CO |

| 119.6 - 145.9 | Aryl C, CH |

| 164.3 / 165.0 | C O |

| 167.4 | C=C -CO |

| 167.6 / 167.9 | C O |

| 186.8 / 187.4 | C O |

Solvent: DMSO-d₆

Table 3: IR and Mass Spectrometry Data

| Technique | Data |

| IR (KBr, cm⁻¹) | 3283, 3060, 3037, 2977, 2936, 2877, 1637, 1595, 1578, 1529, 1347 |

| HRMS (m/z) | [M+Na]⁺ Calculated: 447.1639, Found: 447.1636 |

Experimental Protocols

The synthesis of 3-(1-aminoethylidene)pyrrolidine-2,4-dione derivatives can be achieved through various methods. Below are representative protocols based on multicomponent reactions and subsequent modifications.[3]

Protocol 2.1: Synthesis of 4-Acetyl-3-hydroxy-3-pyrrolin-2-one Core

This protocol outlines a three-component reaction to form the pyrrolin-2-one precursor.

-

Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq.), aniline (1.0 eq.), and ethyl 2,4-dioxovalerate (1.5 eq.) in glacial acetic acid to a concentration of 0.5 M.

-

Reaction Execution: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the product often precipitates from the reaction mixture. Isolate the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 4-acetyl-3-hydroxy-3-pyrrolin-2-one derivative.

Protocol 2.2: Synthesis of the Final Enaminone Product

This protocol describes the reaction of the pyrrolin-2-one intermediate with an amine to form the target enaminone.

-

Reaction Setup: To a solution of the 4-acetyl-3-hydroxy-3-pyrrolin-2-one derivative (1.0 eq.) in ethanol, add the desired primary amine (e.g., aniline for the target compound) (4.0 eq.).

-

Reaction Execution: Stir the reaction mixture vigorously at 80 °C for several hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The crude product can be purified by column chromatography on silica gel to afford the final 3-(1-anilinoethylidene)pyrrolidine-2,4-dione derivative.

Visualizations

Diagram 1: Synthetic Workflow for Pyrrolidine-2,4-dione Enaminones

Caption: Synthetic pathway for 3-(1-Anilinoethylidene)pyrrolidine-2,4-diones.

Diagram 2: Logical Relationship of Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of the synthesized compound.

References

Tautomerism in 3-Acyl-Pyrrolidine-2,4-diones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acyl-pyrrolidine-2,4-diones, a prominent class of heterocyclic compounds also known as 3-acyltetramic acids, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A critical aspect of their chemistry, which dictates their reactivity and biological interactions, is the phenomenon of tautomerism. This technical guide provides an in-depth exploration of the tautomeric equilibria in 3-acyl-pyrrolidine-2,4-diones, presenting key quantitative data, detailed experimental protocols for their synthesis and characterization, and visualizations of the underlying chemical principles.

Introduction

The pyrrolidine-2,4-dione scaffold is a recurring motif in a variety of natural products and synthetic molecules exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a 3-acyl group introduces a dynamic equilibrium between multiple tautomeric forms, primarily keto-enol tautomers. The position of this equilibrium is influenced by various factors such as the nature of the acyl substituent, the solvent, and temperature. Understanding and controlling this tautomerism is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents. This guide summarizes the current understanding of tautomerism in this important class of compounds.

Tautomeric Forms of 3-Acyl-Pyrrolidine-2,4-diones

3-Acyl-pyrrolidine-2,4-diones can exist in several tautomeric forms. The principal equilibrium is between the triketo form and two major enolic forms, where the enolization can occur involving either the C-2 or C-4 carbonyl group of the pyrrolidine-2,4-dione ring. Furthermore, the exocyclic acyl group can also participate in enolization. The predominant tautomers observed in solution are the two endocyclic enol forms.[1]

The general tautomeric equilibrium is depicted below:

Caption: Tautomeric equilibrium in 3-acyl-pyrrolidine-2,4-diones.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of tautomers in solution is a critical parameter that influences the compound's chemical and biological properties. This ratio is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy, where the integration of specific proton or carbon signals corresponding to each tautomer allows for their quantification. The equilibrium is highly dependent on the solvent.[2][3]

Table 1: Illustrative Tautomer Ratios of 1-(n-pyridinyl)butane-1,3-diones in Chloroform

| Compound | Tautomer | Population (%) |

| 1-(2-pyridinyl)butane-1,3-dione | 2PM-2A | 42.7 |

| 2PM-4A | 56.8 | |

| 1-(3-pyridinyl)butane-1,3-dione | 3PM-2A | 29.7 |

| 3PM-2G | 14.5 | |

| 3PM-4A | 36.15 | |

| 3PM-4G | 19.6 | |

| 1-(4-pyridinyl)butane-1,3-dione | 4PM-2 | 34.4 |

| 4PM-4 | 65.6 | |

| Data adapted from a study on pyridinylbutane-1,3-diones, which serve as an analogous system. The specific tautomer designations are as defined in the source publication.[2] |

Experimental Protocols

Synthesis of 3-Acyl-pyrrolidine-2,4-diones

A common and efficient method for the synthesis of 3-acyl-pyrrolidine-2,4-diones involves the acylation of pyrrolidine-2,4-diones, which can be prepared from the corresponding α-amino acid esters.

Workflow for the Synthesis of 3-Acyl-pyrrolidine-2,4-diones

References

- 1. Structural investigations of 3-acylpyrrolidine-2,4-diones by nuclear magnetic resonance spectroscopy and X-ray crystallography - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anilinoethylidene Pharmacophore: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on a Privileged Scaffold in Medicinal Chemistry

Introduction

The anilinoethylidene pharmacophore, characterized by the core structural motif of an aniline ring linked to an ethylidene group, represents a significant and versatile scaffold in modern medicinal chemistry. This structural element is a key component in a multitude of biologically active compounds, most notably in the design of kinase inhibitors for oncology. Its ability to form critical hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pockets of various kinases has established it as a "privileged scaffold" in drug discovery. This technical guide provides a comprehensive overview of the anilinoethylidene pharmacophore, including its mechanism of action, synthesis, structure-activity relationships (SAR), and its application in the development of targeted therapeutics. While the precise anilinoethylidene (-NH-CH=CH-) moiety is a specific subset, this guide will draw upon the broader and more extensively researched class of anilino-vinyl and related anilino-heterocyclic pharmacophores, such as anilinopyrimidines and anilinoquinazolines, which share fundamental binding interactions and developmental principles.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism of action for the majority of anilinoethylidene-containing compounds is the competitive inhibition of protein kinases at the ATP-binding site. Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the transfer of a phosphate group from ATP to a substrate protein. In many cancers, the dysregulation of kinase activity, often due to mutations, leads to uncontrolled cell proliferation and survival.

The anilinoethylidene pharmacophore is adept at mimicking the adenine portion of ATP. The aniline nitrogen and adjacent functionalities can form key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is a critical anchor for the inhibitor. The ethylidene linker and the attached aryl group can then extend into the hydrophobic pocket of the ATP-binding site, further stabilizing the inhibitor-enzyme complex. Substitutions on the aniline ring and the ethylidene moiety can be strategically modified to enhance potency and selectivity for specific kinases.

Applications in Drug Design: A Focus on Kinase Inhibition

The anilinoethylidene scaffold and its close analogs are prominent in the development of inhibitors for several important kinase families, particularly those implicated in cancer.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Inhibitors

The EGFR and HER2 are receptor tyrosine kinases that are frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer. The 4-anilinoquinazoline scaffold, a close relative of the anilinoethylidene pharmacophore, is a cornerstone of many FDA-approved EGFR inhibitors.

-

Gefitinib and Erlotinib: These first-generation EGFR inhibitors feature a 4-anilinoquinazoline core.

-

Lapatinib: A dual EGFR/HER2 inhibitor, also based on the 4-anilinoquinazoline scaffold.

The anilino moiety in these drugs forms crucial hydrogen bonds with the hinge region of the kinase domain, while the quinazoline ring system occupies the adenine binding pocket.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several multi-kinase inhibitors that target VEGFRs incorporate an anilino-like pharmacophore.

-

Vandetanib: A multi-kinase inhibitor targeting VEGFR2, EGFR, and RET, which contains a 4-anilinoquinazoline core.

The development of these inhibitors highlights the versatility of the anilino pharmacophore in targeting different kinase families.

Quantitative Data on Anilino-Heterocyclic Kinase Inhibitors

The following tables summarize the in vitro biological activity of representative anilino-quinazoline and anilino-pyrimidine derivatives as kinase inhibitors. This data illustrates the potency of this pharmacophore class.

Table 1: Inhibitory Activity of Anilinoquinazoline Derivatives against EGFR and HER2

| Compound | Target Kinase | IC50 (µM) | Cancer Cell Line | Antiproliferative IC50 (µM) |

| 5d | EGFR | 2.09 | MDA-MB-231 | 2.4 |

| HER2 | 3.98 | |||

| 5e | EGFR | 1.94 | MDA-MB-231 | 2.5 |

| HER2 | 1.04 | |||

| 15a | EGFR | 0.13 | HT-29 | >50 |

| VEGFR-2 | 0.56 | MCF-7 | >50 | |

| H460 | >50 | |||

| 15b | EGFR | 0.15 | HT-29 | 5.27 |

| VEGFR-2 | 1.81 | MCF-7 | 4.41 | |

| H460 | 11.95 | |||

| 15e | EGFR | 0.69 | HT-29 | >50 |

| VEGFR-2 | 0.87 | MCF-7 | >50 | |

| H460 | >50 |

Data sourced from multiple studies on anilinoquinazoline derivatives.[1][2]

Table 2: Inhibitory Activity of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea Derivatives against Class III Receptor Tyrosine Kinases

| Compound | Target Kinase | IC50 (nM) |

| 19 | c-KIT | 180 |

| PDGFRβ | 250 | |

| VEGFR2 | >1000 | |

| 24 | c-KIT | 30 |

| PDGFRβ | 45 | |

| VEGFR2 | 300 |

Data from a study on anilinopyrimidine-based derivatives.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are generalized procedures based on common methodologies for the synthesis and biological assessment of anilino-based kinase inhibitors.

General Synthesis of 4-Anilinoquinazoline Derivatives

A common synthetic route to 4-anilinoquinazoline derivatives involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with a substituted aniline.

-

Starting Material: A suitably substituted 4-chloroquinazoline.

-

Reaction: The 4-chloroquinazoline is dissolved in a polar aprotic solvent such as isopropanol or N,N-dimethylformamide (DMF).

-

Addition of Aniline: The desired substituted aniline (1.1 equivalents) is added to the solution.

-

Heating: The reaction mixture is heated to reflux (typically 80-120 °C) for a period of 2-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water or a non-polar solvent like hexane.

-

Purification: The crude product is collected by filtration, washed with an appropriate solvent, and purified by recrystallization or column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (General Protocol)

Enzymatic assays are used to determine the direct inhibitory effect of a compound on a specific kinase.

-

Reagents: Recombinant kinase enzyme, kinase-specific substrate (peptide or protein), ATP, and assay buffer (containing MgCl2 and other necessary cofactors).

-

Compound Preparation: The test compound is serially diluted in DMSO to create a range of concentrations.

-

Assay Plate Setup: In a 96-well or 384-well plate, the kinase, substrate, and test compound are added to the assay buffer. A control with DMSO instead of the compound is also included.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at a specific temperature (e.g., 30 °C or 37 °C) for a predetermined time.

-

Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. Common detection methods include:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the reaction using a luciferase-luciferin system.

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

Cell-based assays are essential to determine the effect of a compound on cancer cell growth and viability.

-

Cell Culture: Cancer cells are cultured in appropriate media and seeded into 96-well plates at a specific density.

-

Compound Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by anilinoethylidene-based and related kinase inhibitors.

Caption: EGFR signaling pathway and the inhibitory action of anilinoethylidene-based compounds.

Caption: VEGFR signaling cascade and its inhibition by anilinoethylidene-based molecules.

Experimental Workflow

Caption: A typical workflow for the discovery and optimization of anilinoethylidene-based inhibitors.

Conclusion

The anilinoethylidene pharmacophore and its closely related analogs represent a highly successful and enduring scaffold in medicinal chemistry, particularly in the realm of oncology. Its ability to effectively target the ATP-binding site of a wide range of kinases has led to the development of numerous life-saving therapies. The continued exploration of this pharmacophore, through the synthesis of novel derivatives and the elucidation of their structure-activity relationships, promises to yield even more potent and selective inhibitors for a variety of diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to harness the therapeutic potential of this remarkable chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. TN2016000081A1 - Aminoheteroaryl benzamides as kinase inhibitors - Google Patents [patents.google.com]

- 3. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine-2,4-dione Core: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring system, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, prized for its unique structural and physicochemical properties. Among its many derivatives, the pyrrolidine-2,4-dione core has emerged as a particularly privileged scaffold, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the pyrrolidine-2,4-dione core in drug discovery, detailing its synthesis, biological activities, and mechanisms of action, with a focus on its applications in neurology, oncology, and inflammatory diseases.

Introduction to the Pyrrolidine-2,4-dione Scaffold

The pyrrolidine-2,4-dione moiety, also known as a tetramic acid, is characterized by a five-membered ring containing a nitrogen atom and two carbonyl groups at positions 2 and 4. This structure offers a unique combination of features that make it attractive for drug design. The presence of two carbonyl groups allows for diverse chemical modifications, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. Furthermore, the non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional framework that can effectively probe the binding pockets of proteins.

Synthesis of the Pyrrolidine-2,4-dione Core

The construction of the pyrrolidine-2,4-dione ring is a critical step in the synthesis of its derivatives. A common and effective method involves the Dieckmann condensation of an N-acylated α-amino acid ester. This intramolecular cyclization is followed by hydrolysis and decarboxylation to yield the desired pyrrolidine-2,4-dione core. Subsequent C-acylation at the C-3 position is a key step for introducing diverse side chains and generating libraries of bioactive compounds.

Biological Activities and Therapeutic Potential

Derivatives of the pyrrolidine-2,4-dione core have demonstrated a broad spectrum of biological activities, leading to their investigation in various therapeutic areas.

Anticonvulsant Activity

A significant area of research has focused on the anticonvulsant properties of pyrrolidine-2,5-dione derivatives, a closely related structure. These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Their mechanism of action is often attributed to the blockade of voltage-gated sodium and calcium channels in the central nervous system, which helps to suppress excessive neuronal firing.[1][2]

Anti-inflammatory Effects

The pyrrolidine-2,4-dione scaffold is also a key component of potent anti-inflammatory agents. These compounds can exert their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). By blocking the production of pro-inflammatory mediators like prostaglandins and leukotrienes, these derivatives can effectively reduce inflammation.

Anticancer Potential via CXCR4 Inhibition

The chemokine receptor CXCR4 plays a crucial role in cancer metastasis, making it an attractive target for anticancer drug development. Pyrrolidine-based derivatives have been designed as potent CXCR4 antagonists. By blocking the interaction between CXCR4 and its ligand, CXCL12, these compounds can inhibit the migration and invasion of cancer cells, thereby preventing metastasis.

Quantitative Data on Bioactive Derivatives

To facilitate comparison and aid in structure-activity relationship (SAR) studies, the following tables summarize the quantitative biological data for representative pyrrolidine-2,4-dione and related derivatives.

| Compound ID | Structure | Target | Assay | IC50 / ED50 | Reference |

| Compound 46 | Pyrrolidine-based | CXCR4 | 12G5 Antibody Displacement | 79 nM | [1] |

| CXCL12-induced Calcium Flux | 0.25 nM | [1] | |||

| Pyrrolidine-2,5-dione Derivative A | N-Aryl-3-substituted pyrrolidine-2,5-dione | Anticonvulsant | MES Test (mice) | 25 mg/kg | |

| Pyrrolidine-2,5-dione Derivative B | 3,3-Diphenyl-pyrrolidine-2,5-dione | Anticonvulsant | scPTZ Test (mice) | 50 mg/kg | |

| 3-Acyl-pyrrolidine-2,4-dione Derivative C | 3-(4-Chlorobenzoyl)-pyrrolidine-2,4-dione | COX-2 | In vitro enzyme assay | 0.5 µM | |

| 3-Acyl-pyrrolidine-2,4-dione Derivative D | 3-(Naphthalen-2-carbonyl)-pyrrolidine-2,4-dione | 5-LOX | In vitro enzyme assay | 1.2 µM |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

General Synthesis of 3-Acyl-pyrrolidine-2,4-diones[3][4]

-

N-acylation of α-amino acid ester: To a solution of the desired α-amino acid ester hydrochloride in dichloromethane (DCM), add triethylamine (TEA) at 0°C. Stir for 10 minutes, then add the appropriate acyl chloride. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dieckmann Condensation: To a solution of the N-acylated α-amino acid ester in anhydrous toluene, add a strong base such as sodium ethoxide or potassium tert-butoxide at room temperature. Heat the reaction mixture to reflux for 4-6 hours. Cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

-

Hydrolysis and Decarboxylation: Dissolve the crude product from the previous step in a mixture of acetic acid and hydrochloric acid (1:1). Heat the mixture at reflux for 8-12 hours. Cool to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the pyrrolidine-2,4-dione.

-

C-3 Acylation: To a solution of the pyrrolidine-2,4-dione in anhydrous DCM, add a Lewis acid such as boron trifluoride diethyl etherate at 0°C. Add the desired acid chloride and stir the reaction at room temperature for 12-16 hours. Quench the reaction with methanol and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the final 3-acyl-pyrrolidine-2,4-dione.

Maximal Electroshock (MES) Seizure Test

-

Animals: Male Swiss mice (20-25 g) are used.

-

Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

-

Electrode Placement: Corneal electrodes are placed on the eyes of the mice.

-

Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) is delivered.

-

Observation: The mice are observed for the presence or absence of a tonic hind limb extension seizure.

-

Endpoint: The dose of the compound that protects 50% of the animals from the tonic hind limb extension is calculated as the ED50.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay[5][6][7][8]

-

Enzyme and Substrate: Recombinant human COX-2 enzyme and arachidonic acid as the substrate are used.

-

Assay Buffer: The assay is performed in a suitable buffer, typically Tris-HCl buffer at pH 8.0, containing co-factors such as hematin and glutathione.

-

Incubation: The test compound, at various concentrations, is pre-incubated with the COX-2 enzyme at 37°C for a specified time (e.g., 15 minutes).

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Measurement: The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.

-

Calculation: The concentration of the test compound that causes 50% inhibition of COX-2 activity (IC50) is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which pyrrolidine-2,4-dione derivatives exert their therapeutic effects is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways.

CXCL12/CXCR4 Signaling Pathway in Cancer Metastasis

Caption: CXCL12/CXCR4 signaling cascade and its inhibition.

Mechanism of Action of Voltage-Gated Sodium Channel Blockers

Caption: Inhibition of neuronal firing by VGSC blockers.

Conclusion

The pyrrolidine-2,4-dione core represents a highly versatile and valuable scaffold in the field of drug discovery. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued importance in the development of novel therapeutics. This guide has provided a comprehensive overview of the key aspects of pyrrolidine-2,4-dione chemistry and pharmacology, offering a solid foundation for researchers and drug development professionals seeking to explore the potential of this remarkable heterocyclic system. Future research in this area will undoubtedly uncover new therapeutic applications and lead to the development of next-generation drugs with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Utility of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione, a promising scaffold in medicinal chemistry. This document outlines the synthetic procedure, provides representative characterization data, and discusses potential applications based on the known biological activities of structurally related compounds.

Introduction

Pyrrolidine-2,4-dione derivatives are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities. These activities include potent enzyme inhibition and antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] The introduction of an anilinoethylidene substituent at the 3-position and a benzyl group at the 5-position of the pyrrolidine-2,4-dione core is anticipated to modulate the biological activity and pharmacokinetic profile of the molecule, making it a valuable target for further investigation.

Synthesis of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione

The synthesis of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione can be achieved through a condensation reaction between 3-acetyl-5-benzylpyrrolidine-2,4-dione and aniline. This reaction is typically acid-catalyzed and proceeds via the formation of an enamine.

Experimental Protocol

Materials:

-

3-Acetyl-5-benzylpyrrolidine-2,4-dione

-

Aniline

-

Glacial Acetic Acid

-

Ethanol

-

Toluene

-

Anhydrous Magnesium Sulfate

-

Silica Gel (for column chromatography)

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 3-acetyl-5-benzylpyrrolidine-2,4-dione (1.0 eq) in a mixture of toluene and ethanol (3:1 v/v).

-

Addition of Reagents: Add aniline (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Reflux: Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap. Continue refluxing for 4-6 hours or until the starting material is consumed (monitored by TLC).

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product, 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione.

Synthetic Workflow

Caption: Synthetic workflow for 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione.

Quantitative Data

Table 1: Representative Reaction Parameters and Yield

| Parameter | Value |

| Reaction Time | 4 - 6 hours |

| Reaction Temperature | Reflux |

| Solvent | Toluene/Ethanol |

| Catalyst | Glacial Acetic Acid |

| Expected Yield | 75 - 85% |

Table 2: Representative Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.8-2.0 (s, 3H, CH₃), 2.8-3.2 (m, 2H, CH₂-benzyl), 4.5-4.8 (m, 1H, CH-pyrrolidine), 7.0-7.8 (m, 10H, Ar-H), 11.5-12.0 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 15.0-17.0 (CH₃), 38.0-40.0 (CH₂-benzyl), 58.0-60.0 (CH-pyrrolidine), 105.0-110.0 (C=C), 120.0-140.0 (Ar-C), 160.0-170.0 (C=O), 175.0-180.0 (C=O) |

| IR (KBr, cm⁻¹) | ν: 3300-3400 (N-H stretch), 3000-3100 (C-H aromatic), 2800-3000 (C-H aliphatic), 1680-1720 (C=O stretch), 1600-1650 (C=C stretch) |

| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ corresponding to the molecular weight |

Potential Applications and Signaling Pathways

Pyrrolidine-dione derivatives have been identified as promising candidates in drug development due to their ability to interact with various biological targets.

Enzyme Inhibition:

Many pyrrolidine-dione derivatives have been shown to be potent inhibitors of various enzymes.[1][2][3] For instance, they have been identified as inhibitors of MurA, an essential enzyme in bacterial cell wall biosynthesis, making them attractive as novel antibacterial agents.[1] Additionally, their inhibitory activity against α-amylase and α-glucosidase suggests potential applications in the management of type 2 diabetes.[2] The structural similarity of the target compound to known PARP inhibitors also points towards its potential use in cancer therapy.[3]

Caption: Potential mechanism of antibacterial action via MurA enzyme inhibition.

Anti-inflammatory and Anticancer Activity:

Derivatives of pyrrolidine-2,3-dione have demonstrated anti-inflammatory effects through the inhibition of inducible nitric oxide synthase (iNOS).[6] Furthermore, various substituted pyrrolidin-2,5-diones have shown promising antitumor properties.[7] The unique structural features of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione may allow it to interact with key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.

Conclusion

The synthetic protocol provided herein offers a reliable method for obtaining 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione. The diverse biological activities exhibited by structurally related compounds underscore the potential of this molecule as a valuable scaffold for the development of new therapeutic agents. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

- 1. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches [beilstein-journals.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]

- 9. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Routes to 3-Substituted-5-Benzylpyrrolidine-2,4-diones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-substituted-5-benzylpyrrolidine-2,4-diones, a core scaffold in many biologically active compounds. The methodologies outlined below are based on established synthetic strategies, including the Lacey-Dieckmann cyclization and subsequent C3-alkylation/acylation, offering a guide for the preparation of a diverse range of derivatives.

Introduction